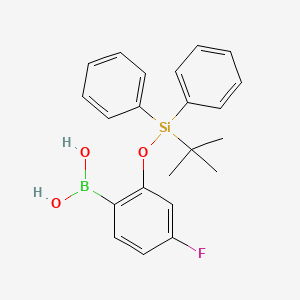
(2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid is a boronic acid derivative that features a tert-butyldiphenylsilyl protecting group and a fluorine atom on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Boronic Acid: The boronic acid moiety is introduced through a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: The boronic acid can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium amide, thiourea.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, (2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid is used as a building block for the construction of complex molecules. Its boronic acid group participates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenylboronic acids. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as proteases and kinases, making it a valuable scaffold for drug discovery.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity and structural features make it a versatile intermediate in various industrial processes.
作用机制
The mechanism of action of (2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups on enzymes and receptors, modulating their activity. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyldiphenylsilyl protecting group and fluorine atom.
(2-Hydroxyphenyl)boronic Acid: Contains a hydroxyl group instead of the tert-butyldiphenylsilyl group.
(4-Fluorophenyl)boronic Acid: Lacks the tert-butyldiphenylsilyl protecting group.
Uniqueness
(2-((tert-Butyldiphenylsilyl)oxy)-4-fluorophenyl)boronic Acid is unique due to the presence of both the tert-butyldiphenylsilyl protecting group and the fluorine atom. These features confer distinct reactivity and stability, making it a valuable compound for specialized applications in synthesis and drug design.
属性
分子式 |
C22H24BFO3Si |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
[2-[tert-butyl(diphenyl)silyl]oxy-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C22H24BFO3Si/c1-22(2,3)28(18-10-6-4-7-11-18,19-12-8-5-9-13-19)27-21-16-17(24)14-15-20(21)23(25)26/h4-16,25-26H,1-3H3 |
InChI 键 |
VUYOPEIYJYXKIS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)F)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


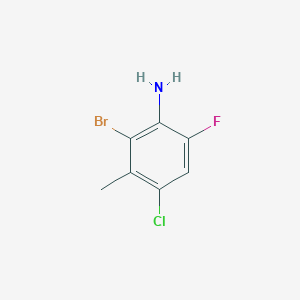
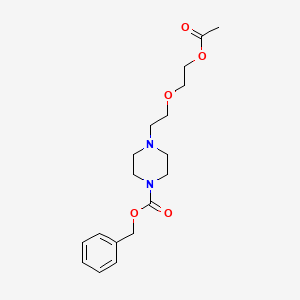
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
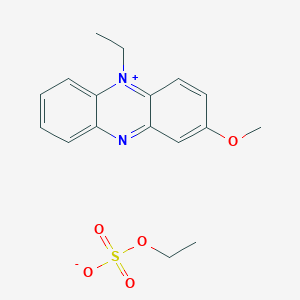


![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
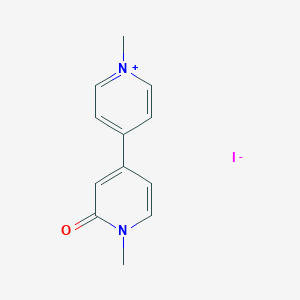

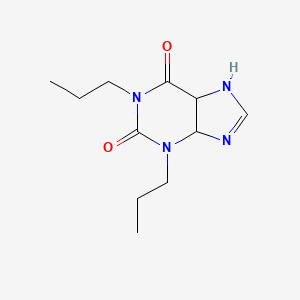
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)

![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
